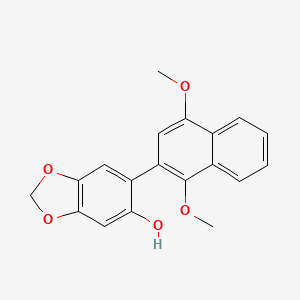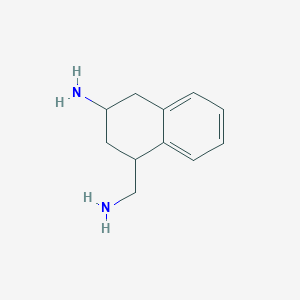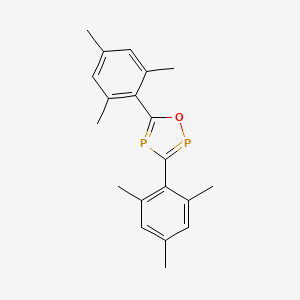![molecular formula C12H15ClO3 B14262111 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one CAS No. 134582-20-0](/img/structure/B14262111.png)
1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one is an organic compound that has garnered attention due to its potential applications in various fields, including pharmaceuticals and chemical synthesis. This compound is characterized by its unique structure, which includes a chloro group, a phenoxy group, and a methoxyethyl group attached to a propan-2-one backbone.
准备方法
The synthesis of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one can be achieved through several methods. One common approach involves the reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin to form an intermediate, which is then reacted with a suitable base to yield the final product. The reaction conditions typically involve moderate temperatures and the use of solvents such as methanol or ethanol .
Industrial production methods often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ketone group can be reduced to form alcohols.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
科学研究应用
1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of selective β1-blocker drugs, such as metoprolol, which are used to treat cardiovascular diseases.
Chemical Synthesis: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry.
作用机制
The mechanism of action of 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one involves its interaction with specific molecular targets. In the context of its use as a pharmaceutical intermediate, the compound undergoes enzymatic transformations to form active drugs that target β1-adrenergic receptors. These receptors play a crucial role in regulating heart rate and blood pressure .
相似化合物的比较
1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one can be compared with similar compounds such as:
Propranolol: Another β-blocker with a different chemical structure but similar therapeutic applications.
Atenolol: A β1-blocker with a different side chain but similar mechanism of action.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile chemical transformations and applications in various fields .
属性
CAS 编号 |
134582-20-0 |
|---|---|
分子式 |
C12H15ClO3 |
分子量 |
242.70 g/mol |
IUPAC 名称 |
1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one |
InChI |
InChI=1S/C12H15ClO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5H,6-9H2,1H3 |
InChI 键 |
GSHJVRILGUFANK-UHFFFAOYSA-N |
规范 SMILES |
COCCC1=CC=C(C=C1)OCC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


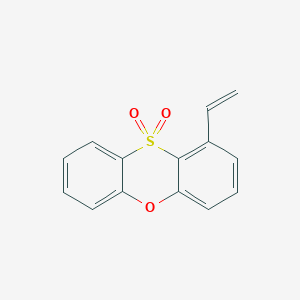
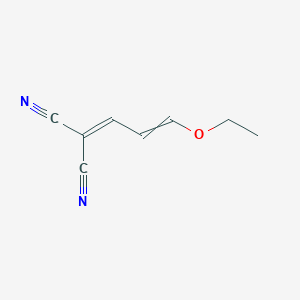

![2-Propyn-1-amine, 3,3'-[2,2'-bipyridine]-6,6'-diylbis[N,N-dimethyl-](/img/structure/B14262050.png)
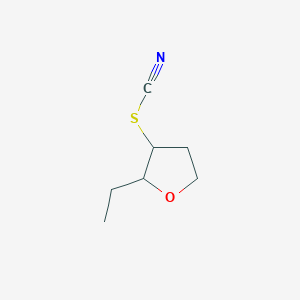
![2-{[(1-Hydroxychrysen-6-YL)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B14262069.png)
![Acetic acid;1-amino-2-[4-[[amino(hydrazinyl)methylidene]amino]phenyl]guanidine](/img/structure/B14262071.png)
![3H-Thiireno[i]indolizine](/img/structure/B14262081.png)
![{3-[(But-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14262082.png)
![1-Propanol, 3-[[[4-(dimethylamino)phenyl]methyl]amino]-](/img/structure/B14262088.png)
![Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane](/img/structure/B14262090.png)
